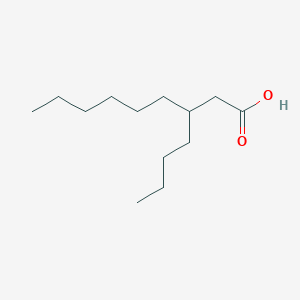
3-Butylnonanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 3-butylnonanoïque est un composé organique de formule moléculaire C13H26O2. Il s'agit d'un type d'acide gras caractérisé par une longue chaîne carbonée avec un groupe acide carboxylique à une extrémité.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 3-butylnonanoïque peut être réalisée selon plusieurs méthodes. Une approche courante consiste à faire réagir l'acide nonanoïque avec du butyllithium, suivi de l'addition d'un électrophile approprié pour introduire le groupe butyle. Les conditions de réaction impliquent généralement des températures basses et une atmosphère inerte pour empêcher les réactions secondaires indésirables.
Méthodes de production industrielle
En milieu industriel, l'acide 3-butylnonanoïque peut être produit par hydrogénation catalytique d'un composé précurseur, tel que le 3-butyl-1-nonène. Ce procédé implique l'utilisation d'un catalyseur métallique, tel que le palladium ou le platine, sous haute pression et à haute température pour obtenir le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 3-butylnonanoïque subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut convertir le groupe acide carboxylique en une cétone ou un aldéhyde.
Réduction : Le groupe acide carboxylique peut être réduit en un alcool à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Les atomes d'hydrogène de la chaîne carbonée peuvent être substitués par d'autres groupes fonctionnels par réaction avec des halogènes ou d'autres réactifs.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Substitution : Les réactions d'halogénation utilisent souvent des réactifs comme le chlore ou le brome sous la lumière UV ou à chaud.
Principaux produits formés
Oxydation : Cétones, aldéhydes ou acides carboxyliques.
Réduction : Alcools.
Substitution : Composés halogénés ou autres dérivés substitués.
Applications de la recherche scientifique
L'acide 3-butylnonanoïque a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Il peut être utilisé pour étudier les effets des acides gras sur les processus cellulaires.
Industrie : Il est utilisé dans la production de lubrifiants, de tensioactifs et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de l'acide 3-butylnonanoïque implique son interaction avec diverses cibles moléculaires et voies. En tant qu'acide gras, il peut s'intégrer aux membranes cellulaires, affectant leur fluidité et leur fonction. Il peut également interagir avec des enzymes impliquées dans le métabolisme des lipides, influençant des processus cellulaires tels que la production d'énergie et la signalisation.
Applications De Recherche Scientifique
3-Butylnonanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of fatty acids on cellular processes.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Butylnonanoic acid involves its interaction with various molecular targets and pathways. As a fatty acid, it can integrate into cell membranes, affecting their fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing cellular processes such as energy production and signaling.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide nonanoïque : Un acide gras à chaîne plus courte avec des propriétés chimiques similaires.
Acide butyrique : Un acide gras à chaîne plus courte avec une structure différente mais des groupes fonctionnels similaires.
Acide décanoïque : Un autre acide gras avec une structure similaire mais une longueur de chaîne différente.
Unicité
L'acide 3-butylnonanoïque est unique en raison de sa longueur de chaîne spécifique et de la présence d'un groupe butyle, ce qui peut influencer sa réactivité chimique et ses propriétés physiques. Cela le rend particulièrement utile dans les applications où des longueurs de chaîne et des groupes fonctionnels spécifiques sont nécessaires.
Propriétés
Numéro CAS |
651043-17-3 |
|---|---|
Formule moléculaire |
C13H26O2 |
Poids moléculaire |
214.34 g/mol |
Nom IUPAC |
3-butylnonanoic acid |
InChI |
InChI=1S/C13H26O2/c1-3-5-7-8-10-12(9-6-4-2)11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15) |
Clé InChI |
SBOFSIAVDBUXHM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCC)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Des[2-(Dimethylamino)ethyl]ZolmitriptanAcetonitrile](/img/structure/B12292978.png)
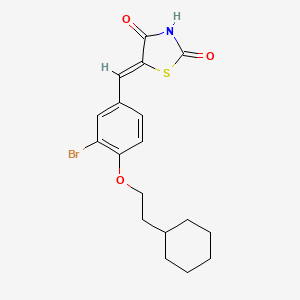
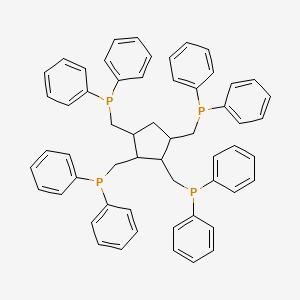
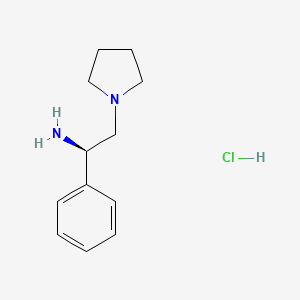
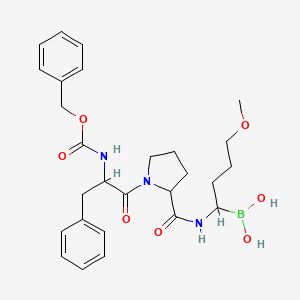
![methyl 17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate](/img/structure/B12293011.png)
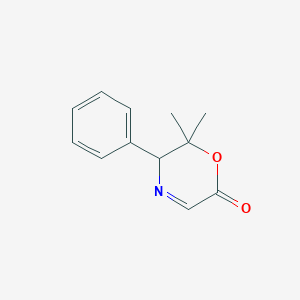
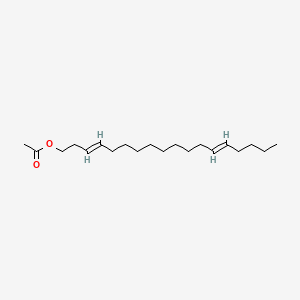
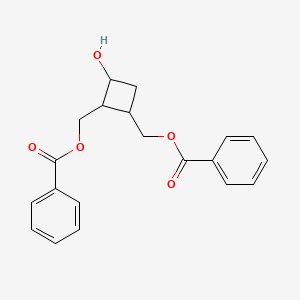
![Naphtho[2,3-b]benzofuran-1-ylboronic acid](/img/structure/B12293038.png)
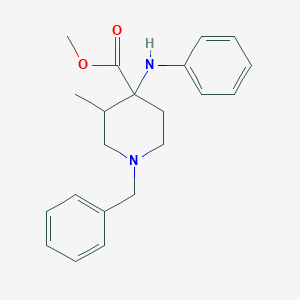
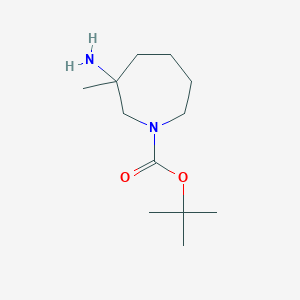
![2-[3-(tert-butylamino)-2-hydroxypropoxy]pyridine-3-carbonitrile](/img/structure/B12293068.png)
